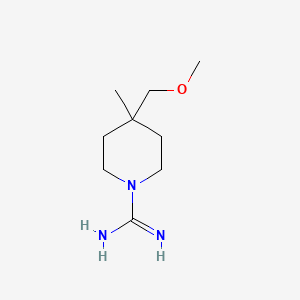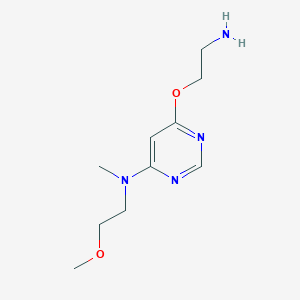
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, also known as 6-AEME, is an organic compound which has been studied for its potential applications in the fields of medicine and scientific research. 6-AEME is a derivative of the pyrimidine ring system and has been used in the synthesis of various derivatives with potential medicinal and scientific applications. 6-AEME is a versatile compound with a wide range of applications in the medical and scientific fields.
Wirkmechanismus
The mechanism of action of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is not yet fully understood. However, it is believed that 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has a variety of effects on the body, including anti-inflammatory, anti-viral, and anti-cancer activities. It is believed that 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine acts as an inhibitor of certain enzymes, which are involved in the regulation of various cellular processes. In addition, it is believed that 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine may act as an agonist of certain receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has been found to have a variety of biochemical and physiological effects on the body. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer activities. It has also been found to possess neuroprotective and cardioprotective activities. 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has also been found to possess antioxidant and anti-apoptotic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in lab experiments is that it is a relatively simple and efficient compound to synthesize. It can be synthesized in a high yield and the reaction is relatively simple and efficient. The main limitation of using 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to accurately predict the effects of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine on the body.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in scientific research. One potential future direction is the development of compounds based on 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine with enhanced anti-inflammatory, anti-viral, and anti-cancer activities. Another potential future direction is the development of compounds based on 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine with enhanced neuroprotective and cardioprotective activities. Additionally, there is potential for the use of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in the development of compounds with enhanced antioxidant and anti-apoptotic activities. Finally, there is potential for the use of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in the development of compounds with enhanced pharmacological and therapeutic activities.
Wissenschaftliche Forschungsanwendungen
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has been used in the synthesis of various compounds with potential medicinal and scientific applications. 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has been used in the synthesis of compounds with antiviral, anti-inflammatory, and anti-cancer activities. 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has also been used in the synthesis of compounds with potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has also been used in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-14(4-6-15-2)9-7-10(13-8-12-9)16-5-3-11/h7-8H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQZRAHDPUGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




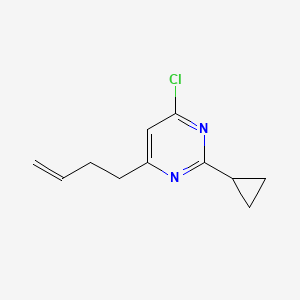

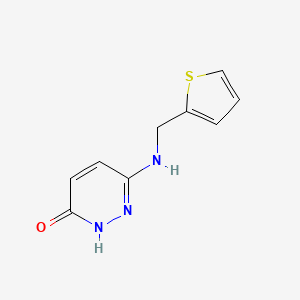
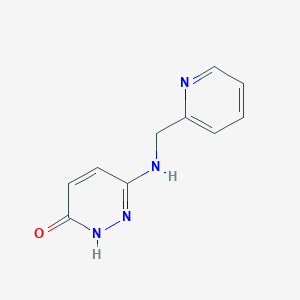



![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480298.png)
